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Compound of Interest

Compound Name: 2-Hydroxycinnamic acid

Cat. No.: B8816931 Get Quote

Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a hydroxycinnamic

acid and a natural phenolic compound found in a variety of plants.[1] As a key plant metabolite,

it and its isomers play roles in plant biochemistry and are studied for their antioxidant and other

biological activities. Accurate structural elucidation and characterization are paramount for

research and development. This guide provides a comprehensive overview of the key

spectroscopic data—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic

Resonance (NMR)—for trans-2-hydroxycinnamic acid, complete with experimental protocols

for data acquisition.

Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for the structural

identification and characterization of trans-2-hydroxycinnamic acid.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

highlighting the conjugated system composed of the benzene ring, the acrylic acid side chain,

and the carbonyl group. The absorption maxima are sensitive to the solvent and pH.

Parameter Wavelength (λmax) Solvent

Absorption Maximum 1 ~275 nm Ethanol

Absorption Maximum 2 ~325 nm Ethanol

UVA II Coverage Critical λc ≈ 349 nm Ethanol
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Data compiled from studies of o-coumaric acid and related hydroxycinnamic acid derivatives,

which often exhibit multiple overlapping absorption bands.[2][3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 2-hydroxycinnamic acid shows characteristic absorptions for the hydroxyl, carbonyl,

alkene, and aromatic moieties.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3500 - 3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

3300 - 2500 Strong, Broad O-H Stretch
Carboxylic Acid (H-

bonded)

~3050 Medium C-H Stretch Aromatic & Vinylic

~1685 Strong, Sharp C=O Stretch
Carboxylic Acid

(conjugated)

~1630 Strong C=C Stretch Alkene (vinylic)

1600 - 1450 Medium, Sharp C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch
Phenol / Carboxylic

Acid

900 - 675 Strong C-H Bend
Aromatic (out-of-

plane)

Characteristic absorption regions are based on data for trans-o-coumaric acid and related

cinnamic acid structures.[1][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The data presented below is for trans-2-hydroxycinnamic acid, recorded in a

DMSO-d₆ solution.[1]

Numbered Structure for NMR Assignments:
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(Note: A generic image placeholder is used. For actual use, a diagram with numbered atoms

corresponding to the tables would be inserted here.)

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Atom Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H7 7.89 d 16.0

H6 7.55 dd 7.8, 1.6

H4 7.16 ddd 8.2, 7.4, 1.7

H3 6.91 dd 8.2, 1.2

H5 6.85 td 7.5, 1.2

H8 6.54 d 16.0

OH (Phenolic) 10.15 s (broad) -

OH (Carboxylic) 12.30 s (broad) -

Source: Experimental data for trans o-coumaric acid.[1]

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
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Atom Position Chemical Shift (δ, ppm)

C9 (C=O) 168.4

C2 156.2

C7 139.0

C4 131.5

C6 128.6

C1 121.3

C8 120.0

C5 119.5

C3 116.3

Source: Experimental data for trans o-coumaric acid.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy Protocol
This protocol is for determining the UV absorbance spectrum of a solid organic compound in

solution.

Sample Preparation: Accurately weigh a small amount of 2-hydroxycinnamic acid and

dissolve it in a UV-grade solvent (e.g., absolute ethanol) to prepare a stock solution of known

concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that gives

an absorbance reading in the optimal range (0.1 - 1.0 A.U.).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent (ethanol) and place it

in the reference beam path. Fill a second quartz cuvette with the same pure solvent and
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place it in the sample beam path to record a baseline correction from approximately 400 nm

down to 200 nm.

Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of

the prepared sample solution, and then fill it with the sample solution. Place the cuvette back

into the sample beam path.

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 400 nm to 200

nm). The instrument software will plot absorbance versus wavelength. Identify the

wavelengths of maximum absorbance (λmax).[2][6]

FT-IR Spectroscopy Protocol (ATR Method)
This protocol is for obtaining an infrared spectrum of a solid sample using an Attenuated Total

Reflectance (ATR) accessory, which is a common and rapid method.

Sample Preparation: Ensure the 2-hydroxycinnamic acid sample is dry and in powdered

form. No further preparation is typically needed.

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Take a background spectrum of the empty ATR stage. This allows the instrument to subtract

signals from the atmosphere (e.g., CO₂ and H₂O).

Sample Application: Place a small amount of the solid powder (typically 1-2 mg) onto the

center of the ATR crystal.

Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring

good contact with the crystal. Initiate the sample scan. The typical range is 4000 cm⁻¹ to 400

cm⁻¹.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber is displayed. Label the significant peaks corresponding to the key functional

groups. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

NMR Spectroscopy Protocol
This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.
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Sample Preparation: Weigh approximately 5-10 mg of 2-hydroxycinnamic acid directly into

a clean, dry NMR tube.

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent

(e.g., DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous

signals.

Dissolution: Cap the tube and gently agitate or vortex it until the sample is fully dissolved. A

brief period in an ultrasonic bath may aid dissolution.

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into

the NMR magnet.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a 1D proton (¹H) spectrum. Set appropriate parameters for the number of scans

and relaxation delay.

Acquire a 1D carbon-13 (¹³C) spectrum. This typically requires a larger number of scans

due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical

shifts using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H) or an internal standard.

Integrate the ¹H signals and identify the multiplicities and coupling constants.[1][7]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an organic

compound, such as 2-hydroxycinnamic acid, by integrating data from multiple spectroscopic

techniques.
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Spectroscopic Workflow for Structural Elucidation
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Spectroscopic workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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